molecular formula C18H14N2O3 B3337762 Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone CAS No. 80648-84-6

Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone

Cat. No. B3337762
CAS RN: 80648-84-6
M. Wt: 306.3
InChI Key: XTQAGBABCDSRSN-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone is a compound that has been synthesized for various applications, including as a chemosensor . It is based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives .


Synthesis Analysis

The synthesis of this compound involves the use of 3-hydroxy-2-naphthohydrazide and aldehyde derivatives . Two novel chemosensors, IF-1 and IF-2, have been synthesized based on these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various interactions. A DFT study was performed to find the interaction between the sensor (IF-1) and its ions (F−). A notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol was indicated by the FMO analysis .


Chemical Reactions Analysis

The chemosensory potential of this compound is attributed to the deprotonation of the labile Schiff base center by CN− ions, which results in a color change from colorless to yellow .

Mechanism of Action

The mechanism of action of Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone involves selective sensing of CN− ions. IF-2 exhibited exclusive binding with CN− ions, which is further confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2 μM) .

Safety and Hazards

While specific safety and hazards information for Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone is not available, it’s worth noting that related compounds like Salicylaldehyde have certain hazards. For instance, Salicylaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with hazard statements including H302, H315, H317, H319, H335, H411 .

properties

IUPAC Name

3-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQAGBABCDSRSN-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CC=C3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80648-84-6
Record name NSC217074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone
Reactant of Route 2
Reactant of Route 2
Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone
Reactant of Route 3
Reactant of Route 3
Salicylaldehyde (3-hydroxy-2-naphthoyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.